molecular formula C10H9ClO3 B3037005 6-Chlorochroman-2-carboxylic acid CAS No. 40026-24-2

6-Chlorochroman-2-carboxylic acid

Cat. No.: B3037005
CAS No.: 40026-24-2
M. Wt: 212.63 g/mol
InChI Key: UIVQVPBZOASIML-UHFFFAOYSA-N
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Description

6-Chlorochroman-2-carboxylic acid is an organic compound with the molecular formula C10H9ClO3. It is a derivative of chroman, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 2nd position of the chroman ring.

Biochemical Analysis

Biochemical Properties

6-Chlorochroman-2-carboxylic acid plays a role in various biochemical reactions. It has been found to interact with enzymes involved in cholesterol biosynthesis and lipolysis. Specifically, it acts as an antagonist for these enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate . The compound interacts with proteins such as cholesterol ester hydrolase and hormone-sensitive lipase, which are crucial for lipid metabolism. These interactions result in the modulation of lipid levels within cells.

Cellular Effects

The effects of this compound on cellular processes are significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound affects the expression of genes involved in lipid metabolism, leading to changes in the levels of various lipids within cells . Additionally, it impacts cell signaling pathways related to lipid homeostasis, thereby influencing cellular functions such as lipid storage and mobilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active sites of enzymes involved in cholesterol biosynthesis and lipolysis, inhibiting their activity . This inhibition leads to a decrease in the production of cholesterol and an increase in the breakdown of stored lipids. The compound also affects gene expression by modulating the activity of transcription factors involved in lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of lipid metabolism. These effects are evident in both in vitro and in vivo studies, where prolonged exposure to the compound results in sustained changes in lipid levels within cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects on lipid metabolism, reducing cholesterol levels and promoting lipid breakdown . At high doses, it can have toxic effects, leading to adverse outcomes such as liver damage and metabolic disturbances. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as cholesterol ester hydrolase and hormone-sensitive lipase, which play key roles in the breakdown and synthesis of lipids . The compound affects metabolic flux by modulating the activity of these enzymes, leading to changes in the levels of various metabolites involved in lipid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in lipid-rich areas of cells, such as lipid droplets and membranes. The compound’s distribution is influenced by its lipophilic nature, allowing it to readily associate with lipid-containing structures.

Subcellular Localization

The subcellular localization of this compound is primarily within lipid-rich compartments of cells . It is found in lipid droplets, where it exerts its effects on lipid metabolism. The compound’s localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorochroman-2-carboxylic acid typically involves the chlorination of chroman-2-carboxylic acid. One common method includes the use of triethylsilane in trifluoroacetic acid at temperatures ranging from 25°C to 55°C over a period of 72 hours . The reaction is followed by hydrolysis using hydrochloric acid and sodium hydroxide to yield the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorochroman-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield chroman-2-one derivatives, while reduction can produce chroman-2-ol derivatives .

Comparison with Similar Compounds

Comparison: 6-Chlorochroman-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and methoxy analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVQVPBZOASIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874153
Record name 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40026-24-2
Record name 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 6-CHLORO-2,3-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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